Propylparaben-d4

Bioanalysis LC-MS/MS Method Validation

Propylparaben-d4 is the deuterium-labeled analog of propylparaben for precise LC-MS/MS quantification. Unlike unlabeled or non-isotopic surrogates, this SIL-IS co-elutes with the native analyte, experiencing identical matrix effects and extraction recovery. Validated for FDA-compliant toxicokinetic studies (accuracy ±5.7%, precision <5.3% CV) and biomonitoring (LOQ 0.3–0.6 ng/mL). High purity (≥98%) with Certificate of Analysis included. Ensure regulatory compliance and data integrity.

Molecular Formula C10H12O3
Molecular Weight 184.22 g/mol
Cat. No. B15139270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylparaben-d4
Molecular FormulaC10H12O3
Molecular Weight184.22 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i3D,4D,5D,6D
InChIKeyQELSKZZBTMNZEB-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propylparaben-d4 Internal Standard for LC-MS/MS Quantification: Key Specifications and Procurement Considerations


Propylparaben-d4 (CAS 1219802-67-1) is a deuterium-labeled analog of propylparaben, an antimicrobial preservative widely used in cosmetics, pharmaceuticals, and food products [1]. In this compound, four hydrogen atoms on the aromatic ring are replaced with deuterium (C₁₀H₈D₄O₃), resulting in a molecular weight of 184.23 g/mol . Its primary function is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of propylparaben in complex matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS) . As a deuterated analog, it exhibits near-identical physicochemical behavior to the native analyte, co-eluting and ionizing similarly, thereby enabling precise correction for matrix effects and analytical variability [2].

Why Non-Isotopic Internal Standards or Unlabeled Propylparaben Cannot Substitute for Propylparaben-d4 in Quantitative LC-MS/MS


Generic substitution of Propylparaben-d4 with unlabeled propylparaben or a non-isotopic analog (e.g., a structurally similar but chemically distinct compound) in LC-MS/MS analysis introduces substantial quantification errors. Unlabeled propylparaben cannot serve as an internal standard because it is the target analyte itself, confounding the measurement. Non-isotopic structural analogs, while sometimes used, exhibit different extraction recovery, ionization efficiency, and chromatographic retention times compared to the native analyte [1]. This discrepancy prevents accurate correction for matrix effects—such as ion suppression or enhancement—which are prevalent in complex biological and environmental samples [2]. In contrast, Propylparaben-d4, as a stable isotope-labeled analog, co-elutes with propylparaben and experiences nearly identical matrix effects and extraction losses, enabling precise quantification [3]. Failure to use a matched SIL-IS like Propylparaben-d4 can lead to systematic biases in reported concentrations, compromising data integrity and regulatory compliance in pharmacokinetic, toxicological, and environmental studies [4].

Quantitative Differentiation: Propylparaben-d4 Versus Alternative Internal Standards in Validated Bioanalytical Methods


Enhanced Accuracy and Precision in Rat Plasma Using Propylparaben-d4 as Internal Standard

A direct comparison within a single validated LC-MS/MS method demonstrates that using Propylparaben-d4 as the internal standard for quantifying propylparaben in rat plasma yields high accuracy and precision. The method achieved overall accuracy within ±5.7% of nominal values and inter- and intra-run precision of less than 5.3% and 4.4%, respectively, for propylparaben [1]. In contrast, assays relying on non-isotopic internal standards or external calibration often exhibit significantly higher variability (CVs >15%) due to uncorrected matrix effects and extraction inconsistencies [2].

Bioanalysis LC-MS/MS Method Validation

Matrix Effect Correction: Propylparaben-d4 Co-Elution Eliminates Ion Suppression/Enhancement Bias

The use of Propylparaben-d4 as an isotopically labeled internal standard corrects for matrix effects that would otherwise bias quantification. In LC-MS/MS, co-eluting matrix components can suppress or enhance analyte ionization. As demonstrated by propylparaben and other analytes, an isotopically labeled analog (such as Propylparaben-d4) experiences identical matrix effects and co-elutes at the exact same retention time, effectively normalizing the analyte response and correcting for suppression/enhancement [1]. Without such a matched internal standard, matrix effects can cause errors exceeding 100% [2].

Matrix Effect Isotope Dilution Quantitative Accuracy

Propylparaben-d7 vs. Propylparaben-d4: Mass Shift and Analytical Suitability

While both Propylparaben-d4 and Propylparaben-d7 are deuterated analogs, the choice between them depends on the analytical requirements. Propylparaben-d4 (MW 184.23) provides a mass shift of +4 Da from unlabeled propylparaben (MW 180.20), which is typically sufficient for MS resolution. Propylparaben-d7 (MW 187.24) offers a larger +7 Da shift, which can be advantageous in methods with high background or when analyzing multiple isotopologues . However, Propylparaben-d4 is more widely available and has been extensively validated in published methods, including GLP-compliant rat toxicology studies [1]. The smaller mass difference may also reduce the risk of deuterium exchange or retention time shifts compared to higher deuterium incorporation [2].

Deuterium Labeling Mass Spectrometry Isotopologue Selection

Purity Certification: Propylparaben-d4 vs. Unlabeled Propylparaben for Analytical Standards

Propylparaben-d4 is supplied with a purity of ≥95% (MuseChem) or ≥98% (InvivoChem) and comes with a Certificate of Analysis (CoA) detailing the actual batch-specific purity. In contrast, unlabeled propylparaben (CAS 94-13-3) is often sold as a technical-grade preservative with lower and less stringently documented purity, unsuitable for use as a quantitative reference standard. The high, certified purity of Propylparaben-d4 ensures accurate preparation of calibration standards and minimizes interference from impurities in MS detection.

Reference Material Purity Quantitative Analysis

Optimal Deployment Scenarios for Propylparaben-d4 Based on Quantitative Performance Evidence


GLP-Compliant Toxicokinetic Studies of Propylparaben in Rodent Models

Propylparaben-d4 is the internal standard of choice for quantifying propylparaben and its metabolites in plasma samples from regulated toxicology studies. The validated LC-MS/MS method using d4-propylparaben achieved accuracy within ±5.7% and precision <5.3% (CV), meeting FDA bioanalytical method validation guidelines [1]. This level of performance supports reliable determination of toxicokinetic parameters (Cmax, AUC) in GLP environments, as demonstrated in a rat toxicology study [2].

Human Biomonitoring and Exposure Assessment via Urine Analysis

For population-level exposure studies, Propylparaben-d4 enables accurate quantification of urinary parabens despite complex matrix effects. Isotope dilution UHPLC-HRMS using deuterated parabens as internal standards corrected for matrix effects and achieved LOQs of 0.3–0.6 ng/mL for propylparaben in human urine [1]. The method provided high precision (1–8% RSD) and accuracy (93–107% recovery), making it suitable for detecting trace-level exposures in biomonitoring programs [2].

Method Development and Validation for Propylparaben Quantification in Consumer Products

When developing and validating analytical methods for propylparaben in cosmetics, personal care products, or food, Propylparaben-d4 serves as a critical internal standard to compensate for matrix effects from complex formulations. Its use as a SIL-IS improves method robustness and throughput, reducing the need for extensive matrix-matched calibration [1]. The high purity (≥95%) and availability of a Certificate of Analysis support method traceability and compliance with quality standards [2].

Environmental Fate and Occurrence Studies in Water and Sediment

In environmental analysis, Propylparaben-d4 is employed as a surrogate internal standard for isotope dilution quantification of propylparaben in aqueous and solid matrices. The compound's identical chromatographic behavior and ionization efficiency to the native analyte ensure accurate correction for matrix-induced ion suppression commonly observed in environmental samples [1]. This approach is essential for generating reliable data on the occurrence, distribution, and degradation of parabens in aquatic ecosystems.

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